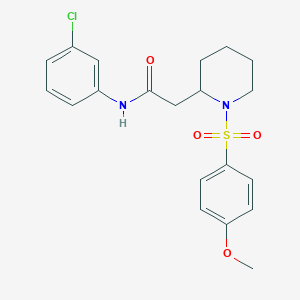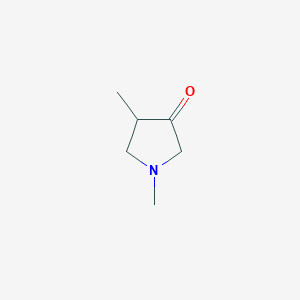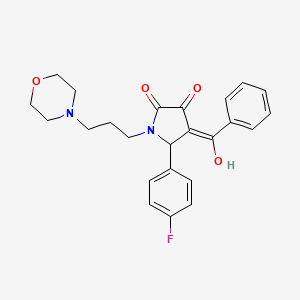
2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclic Compound Development
The compound 2-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)-2H-tetrazole-5-carboxamide is involved in the synthesis of novel heterocyclic compounds due to its structural complexity and reactivity. For instance, research has explored the synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers, where related heterocyclic aryl monoazo organic compounds have been synthesized and applied in various life applications due to their antimicrobial and antitumor activities (Khalifa et al., 2015). Similarly, thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the therapeutic potential of such compounds (Jeankumar et al., 2013).
Antimicrobial and Anticancer Properties
Research has also focused on the antimicrobial and anticancer properties of compounds structurally similar to this compound. For example, studies on the synthesis, characterization, antimicrobial evaluation, and docking studies of related tetrazol-thiophene-carboxamides have provided insights into their potential as antimicrobial agents (Talupur et al., 2021). Additionally, compounds with the thiazole moiety have been synthesized and tested for their biological activity, including antimicrobial activity against various pathogens, demonstrating the broad applicability of these compounds in pharmaceutical research (Abdelhamid et al., 2010).
Corrosion Inhibition
The structural motifs found in this compound have also been applied in the field of corrosion inhibition. Research into thiazole-based pyridine derivatives has shown potential for these compounds as corrosion inhibitors for mild steel, suggesting applications beyond biological activity and into materials science (Chaitra et al., 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-phenyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N7OS/c24-15(14-20-22-23(21-14)12-6-2-1-3-7-12)19-16-18-13(10-25-16)11-5-4-8-17-9-11/h1-10H,(H,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORMACWHEIZJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
methane](/img/structure/B2808139.png)



![2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2808144.png)
![3,4,9-trimethyl-7-(2-methylprop-2-enyl)-1-benzyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/structure/B2808145.png)


![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-phenylpropyl)propane-1-sulfonamide](/img/structure/B2808150.png)
![Tert-butyl 1,3-dihydrospiro[indole-2,4'-piperidine]-1'-carboxylate](/img/structure/B2808151.png)

![1-[(4-bromobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2808159.png)
![2-[3-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B2808160.png)

